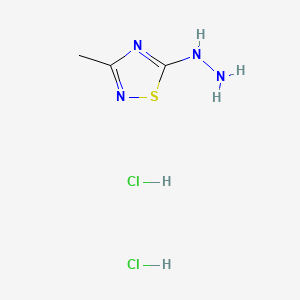

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride

Description

Properties

Molecular Formula |

C3H8Cl2N4S |

|---|---|

Molecular Weight |

203.09 g/mol |

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)hydrazine;dihydrochloride |

InChI |

InChI=1S/C3H6N4S.2ClH/c1-2-5-3(6-4)8-7-2;;/h4H2,1H3,(H,5,6,7);2*1H |

InChI Key |

QSNRSEUSAWOOPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=N1)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

One of the most common and reliable methods to synthesize 1,2,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. For 5-hydrazinyl-3-methyl-1,2,4-thiadiazole, the process typically begins with the preparation of a suitable thiosemicarbazide substituted at the 3-position with a methyl group.

Step 1: Preparation of 3-methylthiosemicarbazide

- This can be achieved by reacting methyl isothiocyanate with hydrazine hydrate under controlled conditions.

Step 2: Cyclization to 3-methyl-1,2,4-thiadiazole

- The thiosemicarbazide intermediate undergoes cyclization in the presence of dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or methane sulfonic acid.

- Methane sulfonic acid is reported to be an efficient dehydrating agent, providing high yields and purity of the thiadiazole ring system.

Step 3: Introduction of the Hydrazinyl Group at the 5-Position

- The 5-position hydrazinyl substitution can be introduced via nucleophilic substitution or direct hydrazinolysis of an appropriate 5-substituted precursor.

Step 4: Formation of Dihydrochloride Salt

- The free base 5-hydrazinyl-3-methyl-1,2,4-thiadiazole is treated with hydrochloric acid to yield the dihydrochloride salt, which improves stability and solubility.

Reaction of 2,5-Dimercapto-1,3,4-thiadiazole with Hydrazine Hydrate

An alternative route involves the synthesis of 2,5-dimercapto-1,3,4-thiadiazole followed by its conversion to hydrazino derivatives.

Step 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole

- This compound is prepared by refluxing hydrazine hydrate with carbon disulfide in the presence of pyridine, followed by acidification and recrystallization.

- Yields are typically around 70-78%, with melting points consistent with literature values.

Step 2: Hydrazinolysis to 2,5-dihydrazino-1,3,4-thiadiazole

- The 2,5-dimercapto derivative is refluxed with hydrazine hydrate, leading to substitution of mercapto groups with hydrazino groups.

- Liberation of hydrogen sulfide (H₂S) during this step confirms the reaction progress.

- The product is isolated by filtration and recrystallization, with yields around 60-66%.

Step 3: Selective methylation at the 3-position

- Methylation can be achieved through reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the 3-methyl group.

Step 4: Formation of dihydrochloride salt

- The hydrazinyl compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Cyclization Using Formyl Hydrazine and Dehydrating Agents

Another method involves the reaction of hydrazine derivatives with formyl compounds followed by cyclization:

- Hydrazine reacts with methyl thiosemicarbazide or related intermediates in the presence of dehydrating agents such as polyphosphoric acid or concentrated sulfuric acid.

- The cyclization process forms the thiadiazole ring with the hydrazinyl group at the 5-position and methyl substitution at the 3-position.

- Dehydration agents like methane sulfonic acid have been reported to improve yields and purity.

- The use of methane sulfonic acid as a dehydrating agent in the cyclization step significantly enhances the yield and purity of 5-substituted thiadiazoles, including the hydrazinyl derivatives. This method is favored for its operational simplicity and reproducibility.

- Hydrazinolysis of 2,5-dimercapto-1,3,4-thiadiazole is a robust method to introduce hydrazinyl groups, with clear reaction monitoring via H₂S evolution.

- The formation of the dihydrochloride salt stabilizes the hydrazinyl thiadiazole, facilitating handling and further applications in medicinal chemistry.

- Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the presence of characteristic functional groups, such as NH2 and C=S, supporting the successful synthesis of the target compound.

The preparation of 5-hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride can be effectively achieved through cyclization of methyl-substituted thiosemicarbazide derivatives or via hydrazinolysis of 2,5-dimercapto-1,3,4-thiadiazole, followed by methylation and salt formation. Among the methods, the use of methane sulfonic acid as a dehydrating agent in cyclization provides superior yields and purity. These synthetic routes are well-documented and supported by comprehensive spectroscopic data, ensuring the compound's suitability for further biological and chemical applications.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine moiety facilitates condensation with aldehydes or ketones to form hydrazones. This reaction is typically performed under acidic or neutral conditions with refluxing ethanol .

Example Reaction:

Reacting 5-hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride with benzaldehyde generates a Schiff base derivative:

Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Catalyst: None or glacial acetic acid

Coordination with Transition Metals

The hydrazine group acts as a bidentate ligand, forming stable complexes with metals like Cu(II), Ni(II), and Co(II) .

Example Synthesis of Cu(II) Complex:

-

Dissolve 5-hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride in ethanol.

-

Add Cu(NO₃)₂·3H₂O in a 2:1 molar ratio.

-

Reflux for 4–6 hours.

-

Precipitate the complex by cooling and filtering.

Characterization Data:

| Property | Observation |

|---|---|

| IR (ν, cm⁻¹) | N–H stretch: 3279; C=N: 1604 |

| UV-Vis (λ, nm) | d-d transitions: 600–650 |

| Magnetic Moment (μ) | ~1.73 BM (indicative of Cu²⁺) |

Antimicrobial activity of these complexes is often enhanced compared to the free ligand .

Cyclization to Triazole Derivatives

Under oxidative or catalytic conditions, the hydrazine group participates in 1,3-dipolar cycloadditions. For example, reacting with CS₂ or alkynes forms triazole-thiadiazole hybrids .

Reaction with CS₂:

Conditions:

Alkylation and Acylation

The hydrazine group undergoes alkylation with alkyl halides or acylation with acyl chlorides.

Acylation Example:

Conditions:

-

Base: Triethylamine (to neutralize HCl)

-

Solvent: Dry THF

-

Temperature: 0–5°C (to control exothermicity)

Oxidation Reactions

Controlled oxidation converts the hydrazine group to a diazene or nitrile.

Oxidation with H₂O₂:

Conditions:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazole Derivatives

Thiadiazole derivatives exhibit diverse properties depending on substituents and salt forms. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Differences

Substituent Effects: Hydrazinyl vs. Halogenated Derivatives: Bromo and chloro substituents (e.g., 5-Bromo-3-methyl-1,2,4-thiadiazole) introduce electron-withdrawing effects, reducing ring electron density and altering reactivity in Suzuki-Miyaura couplings .

Salt Form Impact :

- The dihydrochloride form (two HCl molecules) improves aqueous solubility compared to hydrochloride (one HCl molecule) or neutral forms, critical for bioavailability in drug development . For instance, 1,2,4-Thiadiazol-5-amine dihydrochloride is more soluble than its hydrochloride counterpart .

Application Diversity: Pharmacology: 1,2,4-Thiadiazol-5-amine derivatives are precursors for adenosine receptor antagonists , whereas halogenated analogs (e.g., 5-Bromo-3-methyl) serve as intermediates in organometallic synthesis . Industrial Use: 5-Chloro-3-ethyl-1,2,4-thiadiazole requires stringent safety handling due to its classification under UN GHS regulations, unlike the hydrazinyl derivative, for which safety data are less documented . Corrosion Inhibition: 1,3,4-Thiadiazole derivatives like AETD demonstrate corrosion inhibition properties, but 1,2,4-thiadiazoles are less studied in this context .

Structural Isomerism :

- The 1,2,4-thiadiazole ring (target compound) differs from 1,3,4-thiadiazoles (e.g., AETD) in sulfur and nitrogen positioning, affecting electronic distribution and interaction with metal surfaces .

Biological Activity

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride is a compound belonging to the class of thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C3H6N4S

- Molecular Weight : 118.17 g/mol

- IUPAC Name : 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride

Biological Activity Overview

Thiadiazole derivatives, including 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride, are known for a wide range of biological activities:

- Antimicrobial Activity : Thiadiazoles exhibit significant antibacterial and antifungal properties. Studies have shown that various thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains .

- Anticancer Properties : Thiadiazole derivatives have been reported to possess anticancer activity against several human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Antiviral Activity : Some studies indicate that thiadiazole derivatives can exhibit antiviral properties, particularly against viral strains such as Mycobacterium tuberculosis .

The mechanisms through which 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, thiadiazoles can effectively reduce tumor growth.

- Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA or RNA synthesis in pathogens.

Research Findings and Case Studies

Several studies have evaluated the biological activity of thiadiazoles:

Q & A

Q. What comparative strategies assess the efficacy of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole analogs?

- Methodological Answer : Perform SAR studies by modifying the hydrazine substituent (e.g., methyl vs. phenyl). Evaluate antimicrobial activity via MIC assays against S. aureus or E. coli. Computational docking (AutoDock Vina) predicts binding affinity to target enzymes .

Tables for Comparative Analysis

Table 1 : Stability Comparison of Salt Forms

| Property | Hydrochloride | Dihydrochloride |

|---|---|---|

| Melting Point (°C) | 160–165 | 168–172 |

| Solubility (HO) | Moderate | High |

| Degradation Rate (40°C) | 15% in 3 mo | <5% in 6 mo |

| Data from |

Table 2 : Byproduct Analysis in Hydrazine Reactions

| Hydrazine Derivative | Major Product | Minor Byproduct |

|---|---|---|

| Phenylhydrazine HCl | Indole (4) | Pyrazole (5) |

| 4-Methoxyphenylhydrazine HCl | Indole (3) | None |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.